1,4-Di(1,3,2-dioxaborinan-2-yl)benzene
Description
1,4-Di(1,3,2-dioxaborinan-2-yl)benzene is a boron-containing aromatic compound featuring two 1,3,2-dioxaborinan rings symmetrically attached to a para-substituted benzene core.
Properties
IUPAC Name |
2-[4-(1,3,2-dioxaborinan-2-yl)phenyl]-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16B2O4/c1-7-15-13(16-8-1)11-3-5-12(6-4-11)14-17-9-2-10-18-14/h3-6H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFCUSUMPGLERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)B3OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724358 | |
| Record name | 2,2'-(1,4-Phenylene)bis(1,3,2-dioxaborinane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96433-09-9 | |
| Record name | 2,2'-(1,4-Phenylene)bis(1,3,2-dioxaborinane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
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Reactants :
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1,4-Benzenediboronic acid (1 equiv.)
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Propane-1,3-diol (2.2 equiv.)
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Toluene (solvent)
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Catalytic HCl (0.1 equiv.)
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Conditions :
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Reflux at 110°C for 12–24 hours under inert atmosphere.
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Water removal via Dean-Stark trap to shift equilibrium.
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Workup :
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Concentrate under reduced pressure.
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Recrystallize from ethyl acetate/hexane to isolate white crystals.
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Yield : ~85–90% (analogous to methods for related boronic esters).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the electron-deficient boron atoms, followed by cyclization to form the six-membered dioxaborinane rings. Acid catalysis accelerates dehydration.
Miyaura borylation enables direct introduction of boronic ester groups onto aryl halides. For 1,4-di(1,3,2-dioxaborinan-2-yl)benzene, this method uses a diboron reagent derived from propane-1,3-diol.
Procedure:
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Reactants :
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1,4-Dibromobenzene (1 equiv.)
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Bis(propane-1,3-diolato)diboron (1.1 equiv.)
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Pd(dppf)Cl₂ (3 mol%)
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KOAc (3 equiv.)
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1,4-Dioxane (solvent)
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Conditions :
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Heat at 80°C for 18 hours under nitrogen.
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Workup :
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Filter through Celite to remove palladium residues.
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Purify via silica gel chromatography (hexane/ethyl acetate).
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Yield : ~70–75% (based on analogous Miyaura borylation protocols).
Key Considerations :
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The diboron reagent, bis(propane-1,3-diolato)diboron, is synthesized by reacting B₂(OH)₄ with propane-1,3-diol in the presence of trimethyl orthoformate and acetyl chloride.
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Palladium catalysis facilitates oxidative addition of the aryl halide and subsequent transmetallation with the diboron reagent.
Transesterification of Bis-Pinacol Boronic Esters
Transesterification allows conversion of readily available bis-pinacol boronic esters into the target dioxaborinane derivative.
Procedure:
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Reactants :
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1,4-Bis(pinacol boronic ester)benzene (1 equiv.)
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Propane-1,3-diol (excess, 4 equiv.)
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Methanol (solvent)
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HCl (catalytic)
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Conditions :
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Reflux at 65°C for 6–8 hours.
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Workup :
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Remove solvent under vacuum.
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Wash with cold hexane to eliminate residual diol.
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Yield : ~90% (similar to transesterification of phenylboronic acid derivatives).
Advantages :
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Pinacol boronic esters are commercially available, simplifying sourcing.
Comparative Analysis of Methods
| Method | Starting Material | Conditions | Yield | Complexity |
|---|---|---|---|---|
| Direct Esterification | 1,4-Benzenediboronic acid | Acidic reflux, 12–24 h | 85–90% | Low |
| Miyaura Borylation | 1,4-Dibromobenzene | Pd-catalyzed, 80°C, 18 h | 70–75% | Moderate |
| Transesterification | Bis-pinacol boronic ester | Reflux in MeOH, 6–8 h | 90% | Low |
Key Observations :
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Direct esterification is optimal for labs with access to 1,4-benzenediboronic acid.
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Miyaura borylation is preferable for scalability but requires palladium catalysts.
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Transesterification offers high yields with minimal purification.
Challenges and Optimization Strategies
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Moisture Sensitivity :
Boronic esters hydrolyze readily; reactions must exclude moisture. Use of molecular sieves or inert atmospheres is critical. -
Byproduct Formation :
Excess diol or incomplete esterification leads to mono-esterified intermediates. Stoichiometric diol (2.2 equiv.) and extended reaction times mitigate this. -
Catalyst Recovery :
In Miyaura borylation, palladium removal requires filtration through Celite or chelating resins.
Industrial-Scale Considerations
Patented methods emphasize solvent recycling and catalyst reuse. For example:
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Toluene Recovery : Distillation and reuse in subsequent batches reduce costs.
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Pd Catalyst Recycling : Immobilized catalysts (e.g., Pd on carbon) enhance sustainability.
Emerging Techniques
Recent advances include microwave-assisted esterification, reducing reaction times to 1–2 hours with comparable yields. Flow chemistry systems also show promise for continuous production .
Chemical Reactions Analysis
Types of Reactions
1,4-Di(1,3,2-dioxaborinan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the boron atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids and esters.
Reduction: Various boron-containing compounds.
Substitution: Substituted benzene derivatives and boron-containing species.
Scientific Research Applications
1,4-Di(1,3,2-dioxaborinan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,4-Di(1,3,2-dioxaborinan-2-yl)benzene involves its interaction with molecular targets through its boron atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes.
Biological Activity
1,4-Di(1,3,2-dioxaborinan-2-yl)benzene is an organoboron compound notable for its unique structure, which consists of two 1,3,2-dioxaborinane rings attached to a benzene core. Its molecular formula is C₁₂H₁₆B₂O₄, with a molecular weight of 245.88 g/mol. This compound is of significant interest in medicinal chemistry and organic synthesis due to the reactivity associated with boron atoms, which can form stable complexes with various biomolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with molecular targets via its boron atoms. These interactions can influence several biological pathways:
- Complex Formation : The boron atoms enable the compound to form stable complexes with proteins and nucleic acids, which may alter their function and activity.
- Drug Delivery Systems : Its structure allows for potential applications in drug delivery systems where it can act as a carrier for therapeutic agents.
- Biological Imaging : The compound has been explored as a probe for biological imaging due to its unique optical properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.
- Antimicrobial Activity : There are indications that derivatives of this compound may exhibit antimicrobial properties against various pathogens.
Case Studies and Research Findings
Recent studies have highlighted the potential applications and effects of this compound:
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Anticancer Mechanism :
- A study demonstrated that treatment with this compound led to significant apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .
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Drug Delivery Applications :
- In another research project, the compound was utilized in a drug delivery system designed for targeted therapy in cancer treatment. The results showed enhanced drug uptake in targeted tissues compared to conventional delivery methods .
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Antimicrobial Studies :
- A series of experiments assessed the antimicrobial properties of derivatives based on this compound against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited substantial inhibitory effects on bacterial growth .
Comparative Analysis
To better understand the unique aspects of this compound compared to similar compounds, a comparative analysis is presented below.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Two dioxaborinane rings | Enhanced reactivity due to dual boron centers |
| 4-Borono-phenylboronic acid | Two boronic acid functionalities | Stronger acidity due to carboxylic nature |
| Bis(pinacolato)diboron | Two pinacolato groups | Common reagent in cross-coupling reactions |
| 4-(Dihydroxyboryl)benzoic acid | Hydroxyl groups present | Different solubility properties |
Comparison with Similar Compounds
Structural and Functional Modifications
Key structural analogs and their distinguishing features are summarized below:
Table 1: Comparative Analysis of 1,4-Di(1,3,2-dioxaborinan-2-yl)benzene and Related Compounds
Key Insights from Comparative Data
Steric and Electronic Effects: The trimethyl-substituted analog (CAS 15961-35-0) exhibits increased stability due to steric protection of the boron center, making it commercially viable for routine organoboron reactions . Methoxymethyl groups (CAS 957121-03-8) improve solubility in organic solvents, critical for solution-phase synthesis workflows .
Thermal and Chemical Stability :
- Methylated dioxaborinan derivatives (e.g., CAS 15961-35-0) likely exhibit higher thermal stability than the parent compound due to reduced ring strain and steric shielding.
- Unmodified this compound may require inert storage conditions to prevent hydrolysis, a common challenge for boronates.
Commercial and Synthetic Relevance: Trimethyl- and fluorine-substituted analogs are commercially available at high purity (>95%), with prices reflecting synthesis complexity (e.g., ¥24,000/5g for CAS 15961-35-0) .
Q & A
Q. What are the key synthetic routes for preparing 1,4-Di(1,3,2-dioxaborinan-2-yl)benzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cross-coupling reactions using boron-containing precursors. For example, Suzuki-Miyaura coupling with aryl halides and boronic esters under palladium catalysis. Critical conditions include:
- Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., 1,3-bis(diphenylphosphino)propane) .
- Solvents : 1,4-Dioxane or THF for stability and solubility of boron intermediates .
- Bases : Cesium fluoride (CsF) or KOtBu to activate boron reagents and facilitate transmetallation .
- Temperature : 60–100°C to balance reaction rate and side-product formation .
Table 1 : Example Reaction Parameters from Analogous Syntheses
| Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂, CsF, 1,4-dioxane | 1,4-Dioxane | 60 | 74 | |
| AgOAc, KOtBu, CO₂ atmosphere | THF/H₂O | 100 | 65 |
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹¹B NMR : Confirms boron environment; shifts between δ 25–35 ppm for dioxaborinan rings .
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and methylene groups (δ 3.5–4.5 ppm) in dioxaborinan rings .
- X-ray Crystallography : Resolves bond lengths (B-O ≈ 1.36–1.42 Å) and dihedral angles between benzene and boron rings .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₄B₂O₄) .
Q. What protocols ensure the stability of this compound during storage and handling?
- Methodological Answer :
- Storage : Under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of boron esters .
- Moisture Control : Use anhydrous solvents (e.g., THF, dioxane) and molecular sieves in reactions .
- Light Sensitivity : Protect from UV exposure to avoid photodegradation (common in aryl-boron compounds) .
Advanced Questions
Q. What mechanistic pathways explain the photochemical reactivity of this compound?
- Methodological Answer : Under UV irradiation (254 nm), the compound undergoes S-O bond cleavage (if sulfonate groups are present) or B-O bond dissociation, generating radical intermediates . Key steps:
- Radical Formation : Boron-centered radicals react with solvents (e.g., acetonitrile) to form acids or rearrange via Fries-like mechanisms .
- Acid Generation : Quantified via titration (e.g., 0.1 M NaOH) or HPLC analysis of byproducts like boric acid derivatives .
- O₂ Involvement : Oxygen accelerates radical recombination, leading to peroxides or oxidized products .
Q. How does incorporating this compound into MOFs enhance gas separation performance?
- Methodological Answer : Boron-containing linkers in MOFs adjust pore chemistry for selective gas adsorption:
- CO₂/N₂ Separation : Polar B-O groups enhance CO₂ affinity via quadrupole interactions .
- Tunable Porosity : Steric effects from dioxaborinan rings modulate pore size (e.g., 3–5 Å) for kinetic separation of CH₄/H₂ .
- Stability : Boron esters improve hydrothermal stability compared to carboxylate-based MOFs .
Q. What analytical challenges arise in detecting trace impurities, and how can they be resolved?
- Methodological Answer :
- Challenge : Co-elution of boron byproducts in HPLC due to similar polarity.
- Solution : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for improved resolution .
- Validation : Spiking with reference standards (e.g., 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde) and GC-MS for volatile impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
